Product packaging for Fmoc-D-Phe(3-CH2NHBoc)-OH(Cat. No.:)

Fmoc-D-Phe(3-CH2NHBoc)-OH

Cat. No.: B13396587
M. Wt: 516.6 g/mol
InChI Key: CLXDODPHMWMJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Unnatural Amino Acids in Chemical Biology and Drug Discovery

Unnatural amino acids are non-genetically coded amino acids that are either found in nature or synthesized chemically. researchgate.net Their integration into peptide chains is a powerful strategy to modulate the physicochemical and biological properties of the resulting molecules. acs.org By introducing UAAs, researchers can enhance a peptide's stability against enzymatic degradation, improve its binding affinity and selectivity for a specific target, and modify its pharmacokinetic profile. biosynth.com This has profound implications for drug discovery, as it allows for the creation of more robust and effective peptide-based therapeutics. nih.govacs.org The use of UAAs has already been demonstrated in several FDA-approved drugs, highlighting their clinical significance. acs.org

Overview of Fmoc-D-Phe(3-CH2NHBoc)-OH as a Specialized Building Block for Peptide Synthesis

This compound is a prime example of a highly specialized unnatural amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure is characterized by three key features:

A D-phenylalanine core: The "D" configuration, as opposed to the naturally occurring "L" configuration, confers resistance to degradation by proteases, a critical attribute for therapeutic peptides.

An Fmoc (fluorenylmethoxycarbonyl) protecting group: This group protects the alpha-amino group of the amino acid and is readily removed under mild basic conditions, making it a cornerstone of modern peptide synthesis. chemimpex.comnih.gov

A Boc (tert-butyloxycarbonyl) protected aminomethyl group on the phenyl ring: This modification at the meta position of the phenylalanine side chain introduces a functional handle that can be used for further chemical modifications or to influence the peptide's interaction with its target. The Boc group provides stable protection during synthesis. chemimpex.com

This combination of features makes this compound a versatile tool for constructing peptides with unique structural and functional properties. chemimpex.com

Contextualization within Modern Peptide Science and Related Disciplines

The development and application of compounds like this compound are central to the advancement of modern peptide science. mdpi.comnih.gov This field is increasingly focused on creating peptides with tailored properties for a wide range of applications, from therapeutics to biomaterials. nih.gov The ability to incorporate modified amino acids with precision allows for the rational design of peptides with enhanced stability, targeted activity, and improved delivery. biosynth.comsciengine.com This has led to the development of novel peptide-drug conjugates and macrocyclic peptides with significant therapeutic potential. biosynth.comrsc.org The synthesis of such complex molecules relies heavily on the availability of high-quality, specialized building blocks like this compound.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C30H32N2O6 chemimpex.comchemimpex.comiris-biotech.dechemimpex.com
Molecular Weight 516.58 g/mol chemimpex.comchemimpex.comchemimpex.com
Appearance White powder chemimpex.comchemimpex.com
Purity ≥ 98% (HPLC) chemimpex.comchemimpex.comchemimpex.com
Optical Rotation [a]D25 = 26 ± 2 º (C=1 in DMF) chemimpex.com
Storage Conditions 0-8 °C chemimpex.comiris-biotech.dechemimpex.com
CAS Number 1217665-54-7 chemimpex.comchemimpex.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N2O6 B13396587 Fmoc-D-Phe(3-CH2NHBoc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDODPHMWMJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Peptide Synthesis and Biopolymer Design

Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-D-Phe(3-CH2NHBoc)-OH is primarily designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for producing synthetic peptides. ub.edu The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions (typically with piperidine), while the acid-labile Boc group on the side chain remains intact, ensuring orthogonal protection. uci.edu

Coupling Efficiency and Stereochemical Integrity in Fmoc-SPPS Protocols

The successful incorporation of any amino acid into a growing peptide chain during SPPS hinges on achieving high coupling efficiency and maintaining the stereochemical integrity of the chiral center. For a sterically demanding amino acid like this compound, the bulky side chain can influence the kinetics of the coupling reaction.

Coupling Efficiency: The presence of the substituted phenyl ring can present a degree of steric hindrance. To overcome this and ensure near-quantitative coupling yields (>99%), formulators of SPPS protocols may employ more potent activating reagents or adjust reaction conditions. Standard coupling reagents like diisopropylcarbodiimide (DIC) with an additive such as OxymaPure are effective, but for challenging couplings involving sterically hindered residues, phosphonium- or uronium-based reagents like HBTU, HATU, or HCTU are often preferred due to their higher reactivity and ability to accelerate amide bond formation. uci.edu Longer coupling times or a "double coupling" strategy, where the coupling step is repeated, can also be implemented to drive the reaction to completion.

Stereochemical Integrity: A primary concern during peptide synthesis is the risk of racemization—the loss of stereochemical purity at the alpha-carbon of the amino acid being coupled. researchgate.net The urethane-based Fmoc protecting group is specifically designed to suppress this side reaction. ub.edu While certain amino acids like histidine are notoriously prone to racemization, phenylalanine derivatives are generally considered to be at low risk under standard coupling conditions. ub.edu The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives further minimizes this risk. researchgate.net As this compound is a D-amino acid, preserving its specific stereoconfiguration is crucial for the final structure and function of the peptide. Standard Fmoc-SPPS protocols are well-established to maintain the stereochemical configuration of the incoming amino acid with very high fidelity. nih.gov

Table 1: Conceptual Coupling Protocols for Sterically Hindered Amino Acids This interactive table outlines typical coupling conditions that can be optimized for incorporating residues like this compound in SPPS.

Coupling ReagentAdditiveBaseTypical Coupling TimeEfficacy Notes
DICOxymaPureN/A30-60 minStandard, cost-effective. May require extended time.
HBTUHOBtDIPEA20-45 minHighly efficient uronium salt.
HATUHOAtDIPEA/Collidine15-30 minVery effective for hindered couplings; minimizes racemization.
HCTUN/ADIPEA/Collidine15-30 minSimilar to HATU, highly efficient and fast.

Compatibility with Automated Peptide Synthesizers for High-Throughput Applications

The Fmoc/tBu protection strategy is the foundation of modern automated peptide synthesis. ub.edu this compound is fully compatible with automated peptide synthesizers. These instruments automate the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. ub.edu The synthesizer's software can be programmed to accommodate the specific molecular weight of this non-standard amino acid and to implement optimized protocols, such as extended coupling times or the use of specific reagents, to ensure its successful incorporation into the desired peptide sequence. The strong UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection allows for real-time monitoring of the synthesis progress, a standard feature on most automated synthesizers. ub.edu

Integration into Solution-Phase Peptide Synthesis Strategies

While SPPS is more common for routine peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments that may be later joined together. Fmoc-protected amino acids, including this compound, can be readily used in solution-phase protocols.

In this approach, the protected amino acid is activated in solution and reacted with the free amine of another amino acid or peptide fragment. Common coupling reagents for solution-phase synthesis include carbodiimides like DCC or EDC, often in combination with additives to improve efficiency and reduce side reactions. pacific.edu A key difference from SPPS is the need for purification, typically via crystallization or chromatography, after each coupling and deprotection step to remove excess reagents and byproducts. Although more labor-intensive, this method offers flexibility and is sometimes preferred for specific synthetic challenges.

Design and Construction of Peptide Libraries Utilizing this compound

Peptide libraries are powerful tools for drug discovery and biological research, allowing for the screening of millions of peptide sequences to identify candidates with high affinity for a specific biological target. The ability to incorporate unnatural amino acids like this compound greatly expands the chemical diversity of these libraries. nih.gov

Positional Scanning and Directed Diversity Generation

Positional scanning is a highly effective strategy for constructing and screening synthetic combinatorial libraries. researchgate.net In a positional scanning library, one position in a peptide sequence is held constant with a specific amino acid, while all other positions consist of a mixture of amino acids. researchgate.net This creates sub-libraries, each defined by the fixed amino acid.

Screening Strategies for Biological Activity (conceptual, not clinical)

Once a positional scanning library is synthesized, it can be screened for various biological activities. For instance, if the goal is to identify a potent inhibitor of a specific protease, the entire set of sub-libraries would be tested in an enzymatic assay. nih.gov The activity of each sub-library reflects the average contribution of the amino acid held constant at the defined position.

If the sub-library containing D-Phe(3-CH2NHBoc) at a specific position shows significantly higher inhibitory activity compared to other sub-libraries, it strongly suggests that the properties of this residue are favored for binding to the enzyme's active site. The D-configuration might confer resistance to cleavage or orient the side chain in a more optimal conformation for binding. The aminomethyl group on the side chain could form a key hydrogen bond or electrostatic interaction with the target protein. This information is then used to design a second-generation, more focused library or individual peptides with optimized sequences for further investigation. ub.edu

Table 2: Conceptual Screening Data from a Positional Scanning Library This table illustrates hypothetical results from screening a positional scanning library (format: O-X-X-X-NH2) for protease inhibition. High activity indicates strong inhibition.

Fixed Amino Acid at Position 1Relative Inhibitory Activity (%)Interpretation
L-Alanine15Low importance of a small, neutral side chain.
L-Phenylalanine45Aromatic ring contributes to binding.
L-Arginine8Positive charge is detrimental to activity.
D-Phenylalanine75D-configuration enhances activity significantly.
D-Phe(3-CH2NHBoc) 95 D-configuration and side-chain functionality are highly favorable for inhibition.

Development of Conformationally Constrained Peptidomimetics and Foldamers

The incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy in the development of peptidomimetics and foldamers—molecules designed to mimic or recreate the structural and functional properties of natural peptides and proteins. nih.govnih.gov Foldamers are sequence-specific oligomers that adopt well-defined, predictable three-dimensional structures, much like their biological counterparts. duke.edu A primary goal in this field is to exert precise control over the conformational landscape of a peptide backbone to stabilize specific secondary structures, such as helices, β-sheets, or turns. mdpi.com This conformational constraint is crucial for enhancing biological activity, improving metabolic stability, and increasing receptor selectivity.

The use of D-amino acids and amino acids with side-chain modifications, such as this compound, represents a powerful approach to achieving this conformational control. The unique stereochemistry of a D-amino acid, combined with a bulky and flexible substituent at the meta-position of the phenyl ring, introduces significant steric and electronic influences that can dictate local and global peptide architecture. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups present in derivatives like Boc-3-(Fmoc-aminomethyl)-D-phenylalanine facilitate their use as versatile building blocks in solid-phase peptide synthesis, allowing for the creation of complex and structurally diverse molecules. chemimpex.com

Engineering of Defined Secondary Structures and Turn Motifs

The rational design of peptidomimetics and foldamers hinges on the ability to program specific secondary structures into a sequence. Modified amino acids are instrumental in this process, serving as "turn-inducers" or "helix-nucleators." The introduction of a substituted D-phenylalanine residue, such as one derived from this compound, can effectively force the peptide backbone to adopt a specific turn motif. For instance, studies on model peptides have shown that residues like dehydroalanine (B155165) can induce inverse γ-turns. ias.ac.in While natural L-phenylalanine often prefers an extended β-strand conformation, the introduction of backbone modifications or side-chain constraints can shift this preference dramatically. nih.gov

A prominent example of engineering defined structures is the creation of "stapled peptides." In one approach, a covalent bond is formed between a tryptophan residue and a meta-iodinated phenylalanine residue within a peptide sequence. nih.gov This intramolecular linkage creates a rigid, constrained helical structure. Circular dichroism studies of these stapled peptides reveal a significant increase in ordered secondary structure compared to their flexible, linear precursors, which exhibit profiles typical of unfolded structures. nih.gov This demonstrates that a modification at the 3-position of a phenylalanine ring can be leveraged to stabilize a desired conformation.

The bulky 3-CH2NHBoc group of the titular compound is expected to exert a similar, albeit non-covalent, influence. Its size and placement can sterically guide the peptide chain to fold into a specific arrangement, such as a β-turn or a hairpin. The ability of such modified residues to nucleate folding is critical for designing small peptides that mimic the binding epitopes of much larger proteins.

Modification Strategy Resulting Secondary Structure Reference
Intramolecular C-H Activation (Trp to 3-Iodo-Phe)Constrained Helix (Stapled Peptide) nih.gov
Incorporation of Dehydroalanine (ΔAla)Inverse γ-Turn ias.ac.in
N-Amide AlkylationPromotion of cis-Amide Bonds nih.gov
Use of 3-Substituted ProlinesRestriction of ψ Angle, Stabilization of Turns mdpi.com

Impact on Peptide Backbone Conformational Preferences

The conformational preferences of a peptide backbone are described by the torsional angles phi (φ) and psi (ψ) for each amino acid residue. The introduction of this compound into a peptide chain is anticipated to impose significant restrictions on the allowable φ/ψ angles of both the modified residue and its neighbors. The D-configuration inherently alters the stereochemical relationship between the side chain and the peptide backbone, often promoting conformations that are energetically unfavorable for L-amino acids. This property is frequently exploited to induce specific turn structures or to disrupt canonical secondary structures like α-helices and β-sheets, depending on the sequence context.

Influence on Peptide Conformation and Structure Activity Relationships Sar

Stereochemical Implications of the D-Phenylalanine Configuration in Peptide Architectures

The presence of a D-amino acid, such as the D-phenylalanine backbone in Fmoc-D-Phe(3-CH2NHBoc)-OH, introduces a profound stereochemical perturbation to the peptide chain. Unlike the naturally occurring L-amino acids, which favor right-handed helical structures, D-amino acids can induce left-handed helices or disrupt standard secondary structures like α-helices and β-sheets. researchgate.netplos.org This alteration of the peptide backbone's chirality can lead to unique folded conformations that are not accessible to their all-L-amino acid counterparts. rsc.org

The incorporation of D-amino acids has been shown to enhance peptide stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. researchgate.netfrontiersin.orgmdpi.com This increased resistance to proteolysis is a critical attribute for the development of peptide-based therapeutics. shu.edu Furthermore, the distinct spatial arrangement of the side chain resulting from the D-configuration can lead to novel receptor interactions and altered biological activities. frontiersin.orgmdpi.comnih.gov In some cases, the presence of a D-amino acid is essential for receptor recognition and subsequent biological response. mdpi.com

Role of the meta-Aminomethyl Modification on Side-Chain Orientation and Accessibility

The aminomethyl group at the meta-position of the phenylalanine ring in this compound introduces an additional layer of structural complexity and functionality. This modification alters the electronic properties and steric bulk of the side chain, influencing its orientation and accessibility within the peptide structure. nih.gov The presence of this substituent can direct the side chain to adopt specific rotameric states, thereby influencing intramolecular and intermolecular interactions. nih.govcdnsciencepub.com

This modification can impact how the peptide interacts with its biological target. The altered side-chain conformation can create new contact points or disrupt existing ones within a receptor binding pocket. nih.gov The Boc-protected amine provides a site for further chemical modification, allowing for the introduction of various functional groups, which can be used to fine-tune the peptide's properties, such as solubility, charge, and binding affinity. shu.edu

Conformational Analysis of Peptides Incorporating this compound

Understanding the three-dimensional structure of peptides containing this modified amino acid is crucial for elucidating its impact on biological function. A combination of spectroscopic techniques and computational modeling provides detailed insights into the conformational landscape of these peptides.

Spectroscopic Investigations of Conformation (e.g., Circular Dichroism, NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information at the atomic level. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine inter-proton distances, which are then used to calculate the three-dimensional structure of the peptide in solution. byu.eduspringernature.com For peptides incorporating unnatural amino acids like this compound, specific protocols are required to generate the necessary parameters for structure calculation software. nih.govcopernicus.org NMR studies can reveal the specific dihedral angles of the peptide backbone and the orientation of the modified side chain, providing a detailed picture of its conformational preferences. springernature.com

Computational Modeling and Molecular Dynamics Simulations of Peptide Conformations

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of peptide conformations. byu.eduresearchgate.net These simulations can predict the energetically favorable structures of peptides containing unnatural amino acids and explore their conformational flexibility over time. nih.govdovepress.com

Modulation of Peptide Biological Activity and Selectivity through Structural Determinants

The unique structural characteristics imparted by this compound can be leveraged to modulate the biological activity and selectivity of peptides. mdpi.comnih.gov By altering the peptide's conformation, this modified amino acid can enhance its affinity for a specific receptor while reducing its interaction with others, leading to improved selectivity. nih.govnih.gov

The introduction of D-amino acids has been shown to significantly impact the bioactivity of peptides. mdpi.comnih.gov In some instances, this substitution can convert an agonist into an antagonist or vice versa. nih.gov The increased stability to proteolytic degradation also contributes to enhanced in vivo efficacy. frontiersin.orgmdpi.com The meta-aminomethyl group provides a handle for further derivatization, allowing for the optimization of pharmacokinetic and pharmacodynamic properties. shu.edu

Ligand-Receptor Interaction Studies in Peptide Analogues (conceptual, not clinical)

Understanding how peptide analogues containing this compound interact with their receptors is fundamental to rational drug design. While clinical studies are beyond the scope of this article, conceptual ligand-receptor interaction studies provide valuable insights.

The D-configuration of the phenylalanine residue can alter the presentation of the aromatic side chain to the receptor, potentially leading to different binding modes compared to the L-enantiomer. nih.govnih.gov Computational docking studies can be employed to model the binding of these peptide analogues to their target receptors. These models can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. mdpi.com

Structure-activity relationship (SAR) studies, where systematic modifications are made to the peptide sequence, are crucial for mapping the binding site and understanding the role of each residue. mdpi.comresearchgate.netacs.org By comparing the activities of a series of analogues containing this compound and other modified amino acids, researchers can deduce the structural requirements for optimal receptor binding and biological activity. nih.govmdpi.com

Impact on Pharmacophore Presentation and Recognition

The incorporation of this compound into a peptide sequence introduces a unique set of structural and chemical features that can profoundly influence the resulting peptide's pharmacophore and its recognition by biological targets. A pharmacophore is defined as the spatial arrangement of essential features that enable a molecule to interact with a specific target receptor. The specific characteristics of this unnatural amino acid—namely the D-configuration of the alpha-carbon, the meta-position of the side-chain substituent, and the aminomethyl group itself—play a crucial role in modulating the three-dimensional presentation of the pharmacophoric elements and subsequent molecular recognition.

The D-configuration of the phenylalanine residue induces significant changes in the local and global conformation of the peptide backbone. Compared to its natural L-counterpart, a D-amino acid alters the psi (ψ) and phi (φ) dihedral angles, which can lead to different secondary structures, such as turns or helices, or disrupt existing ones. This reorientation of the peptide backbone directly impacts the spatial positioning of other critical pharmacophoric groups within the peptide. For instance, studies on hepcidin (B1576463) have shown that changing the stereochemistry from L-Phe to D-Phe at a specific position can lead to a significant loss of activity, indicating a stereospecific interaction is required for receptor binding. nih.gov Conversely, the introduction of a D-phenylalanine into certain gonadotropin-releasing hormone (GnRH) peptides has been shown to enhance receptor binding affinities. nih.gov This highlights that the D-configuration is a powerful tool for optimizing the geometric presentation of a pharmacophore for a given receptor.

The position of the substituent on the phenylalanine ring is another critical determinant of pharmacophore presentation. Research on substrates for the Large Neutral Amino Acid Transporter 1 (LAT1) has revealed that meta-substituted phenylalanine derivatives often exhibit a higher affinity compared to their ortho- or para-substituted counterparts. acs.org This preference for the meta position suggests that the binding pocket of the transporter has a specific topology that is more complementary to this substitution pattern. The -(CH2NHBoc) group at the 3-position of this compound, therefore, places a functional group in a spatially distinct region compared to modifications at other positions, potentially enabling novel interactions with the target receptor that are not achievable with other substituted phenylalanines.

The aminomethyl side chain, once deprotected, introduces a flexible, positively charged or hydrogen-bond-donating group. This feature can serve as a key element of the pharmacophore. A study on the molecular recognition of phenylalanine derivatives by the synthetic receptor cucurbit sigmaaldrich.comuril (Q7) demonstrated that the addition of a 4-aminomethyl group to phenylalanine led to a remarkable 500-fold increase in binding affinity for a model tripeptide. acs.org This enhanced affinity was attributed to a cooperative effect between the N-terminal ammonium (B1175870) group, the side-chain ammonium group, and the peptide backbone. acs.org This principle can be extrapolated to biological receptors, where the meta-aminomethyl group of the D-Phe(3-CH2NH2) residue can engage in crucial ionic or hydrogen-bonding interactions with complementary residues (e.g., aspartic or glutamic acid) in the receptor's binding site. The flexibility of the CH2-NH2 linker allows this group to adopt an optimal orientation for binding, further enhancing recognition and affinity.

Structure-activity relationship (SAR) studies on various bioactive peptides have consistently shown that modifications to the phenylalanine residue are a viable strategy for modulating receptor affinity and selectivity. For example, in cyclic opioid peptides, the side-chain length of the aromatic residue at the third position was found to be critical for receptor affinity and for differentiating between µ- and δ-receptors. nih.gov Similarly, extensive modifications at the D-Phe position in melanocortin tetrapeptides have led to the identification of ligands with varied activities, ranging from potent agonists to antagonists. acs.org These findings underscore the principle that altering the side chain of phenylalanine directly modulates the pharmacophore and its interaction with the receptor.

The table below summarizes findings from various studies on how modifications to phenylalanine residues can impact peptide activity, illustrating the principles of pharmacophore modulation.

Peptide/System Phenylalanine Modification Observed Impact on Activity/Binding Reference
HepcidinL-Phe to D-PheSignificant loss of activity, indicating stereospecific interaction is key. nih.gov
GnRH PeptidesIntroduction of D-PheEnhanced receptor binding affinities. nih.gov
LAT1 SubstratesMeta-substitution vs. Ortho/ParaMeta-substituted derivatives showed higher affinity for the transporter. acs.org
Model Tripeptide with Cucurbit sigmaaldrich.comurilAddition of 4-aminomethyl group500-fold increase in binding affinity due to cooperative interactions. acs.org
Cyclic Opioid PeptidesAltering side-chain length at Phe3Critical for receptor affinity and selectivity between µ and δ receptors. nih.gov
Melanocortin TetrapeptidesVarious substitutions for D-PheResulted in ligands with a wide range of activities (agonists, antagonists). acs.org

Derivatization and Post Synthetic Modification Strategies

Selective Deprotection and Subsequent Functionalization of the Boc-Protected Amine Group

The orthogonal nature of the Fmoc and Boc protecting groups is fundamental to the utility of Fmoc-D-Phe(3-CH2NHBoc)-OH in peptide synthesis. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amine, is base-labile and typically removed using piperidine (B6355638). In contrast, the tert-butoxycarbonyl (Boc) group protecting the side-chain amine is acid-labile. This differential stability allows for the selective removal of the Boc group while the Fmoc group and the peptide-resin linkage remain intact. sigmaaldrich.com

Protocols for the selective deprotection of the Boc group often employ mild acidic conditions. For instance, treatment with dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) can effectively remove the Boc group. researchgate.net A common method involves using 1% TFA in DCM, often with a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions. sigmaaldrich.com Another effective reagent is 4 M hydrogen chloride (HCl) in anhydrous dioxane, which can achieve rapid and efficient deprotection of Nα-Boc groups, often with high selectivity over tert-butyl esters and ethers. researchgate.net

Once the side-chain amine is deprotected, it becomes a reactive handle for a wide array of functionalization reactions. This primary amine can be acylated with carboxylic acids, activated esters, or sulfonyl chlorides to introduce new chemical moieties. This strategy is instrumental in creating peptides with modified side chains for various applications.

Table 1: Reagents for Selective Boc Deprotection

ReagentConditionsSelectivityReference
Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1% TFA, often with a scavenger like triisopropylsilane (TIS)High selectivity over Fmoc group and many resin linkages. sigmaaldrich.com
4 M Hydrogen Chloride (HCl) in DioxaneRoom temperature, 30 minutesHigh selectivity for Nα-Boc over tert-butyl esters and ethers. researchgate.net

Introduction of Diverse Chemical Tags, Fluorophores, and Probes onto the Side Chain

The liberated primary amine on the side chain of the 3-aminomethyl-D-phenylalanine residue serves as a versatile point of attachment for a variety of chemical reporters. This post-synthetic modification allows for the creation of peptides with specific properties for detection, imaging, and interaction studies.

Chemical Tags: Small molecule tags, such as biotin (B1667282), can be readily conjugated to the side-chain amine. Biotinylated peptides are widely used in affinity purification, immunoassays, and other detection methods due to the high-affinity interaction between biotin and streptavidin or avidin.

Fluorophores: A vast array of fluorescent dyes can be covalently attached to the peptide. These include, but are not limited to, fluorescein, rhodamine, and cyanine (B1664457) dyes. The choice of fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. Fluorescently labeled peptides are invaluable tools for fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.

Probes: More complex probes, such as spin labels for electron paramagnetic resonance (EPR) spectroscopy or isotopically labeled tags for nuclear magnetic resonance (NMR) spectroscopy, can also be introduced. These probes provide detailed structural and dynamic information about the peptide and its interactions with other molecules. The ability to introduce these modifications at a specific site within the peptide sequence, away from the N- or C-terminus, is a significant advantage.

Bioconjugation Applications and Methodologies

The functionalized side chain of 3-aminomethyl-D-phenylalanine provides a strategic site for bioconjugation, enabling the covalent linkage of peptides to other biomolecules or synthetic entities. biosyn.com

Covalent Attachment to Proteins, Nucleic Acids, and Other Biomolecules

The primary amine on the deprotected side chain can be targeted for covalent bond formation with various functional groups on other biomolecules. nih.gov Common cross-linking chemistries include the reaction of the amine with N-hydroxysuccinimide (NHS) esters, isothiocyanates, or aldehydes. biosyn.com This allows for the site-specific attachment of the peptide to proteins, antibodies, or nucleic acids. Such conjugations are instrumental in developing targeted drug delivery systems, diagnostic reagents, and tools for studying biological processes. For example, a peptide could be conjugated to an antibody to direct a therapeutic or imaging agent to a specific cell type. escholarship.org

Development of Peptide-Based Conjugates for Research Purposes (conceptual, not clinical)

In a research context, the ability to create well-defined peptide-based conjugates is crucial for elucidating biological mechanisms and developing novel molecular tools. By incorporating this compound, researchers can synthesize peptides with a unique, reactive site for conjugation that is orthogonal to other reactive groups in the peptide. chemimpex.com This allows for the creation of complex architectures, such as peptide-drug conjugates, peptide-polymer hybrids, or peptides anchored to solid supports for affinity chromatography. biosyn.com For instance, a peptide containing this modified amino acid could be conjugated to a photosensitizer for photodynamic therapy research or to a nanoparticle for targeted imaging studies. The precise control over the conjugation site ensures the homogeneity of the final product, which is critical for reproducible experimental results. nih.gov

Potential Applications in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of peptides incorporating 3-aminomethyl-D-phenylalanine can influence their self-assembly behavior, leading to the formation of novel supramolecular structures. rsc.org

The process of peptide self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The aromatic side chain of phenylalanine itself promotes π-π stacking, a key driving force in the self-assembly of many peptide-based nanomaterials. acs.org The introduction of a flexible aminomethyl group offers a site for functionalization that can be used to tune these interactions.

By attaching different chemical moieties to the side-chain amine, it is possible to modulate the hydrophobicity, charge, and steric bulk of the side chain. These modifications can direct the self-assembly process to form specific nanostructures like nanofibers, nanotubes, or hydrogels. mdpi.comfrontiersin.org For example, attaching a hydrophobic group could enhance the formation of β-sheet structures and subsequent fibrillization. acs.org Conversely, introducing a charged group could lead to the formation of pH-responsive materials. nih.gov The D-amino acid configuration can also influence the chirality and morphology of the resulting self-assembled structures. mdpi.comrsc.org This approach allows for the rational design of functional biomaterials with potential applications in tissue engineering, drug delivery, and biosensing. rsc.orgrsc.org The ability to create ordered assemblies from functionalized peptide building blocks is a cornerstone of bottom-up nanotechnology. rsc.org

Analytical Methodologies for Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental to both assessing the purity of Fmoc-D-Phe(3-CH2NHBoc)-OH and for its isolation during synthesis. The selection of a specific technique depends on the analytical goal, whether it is routine purity analysis or the separation from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Purity levels for this compound are typically expected to be ≥98% when analyzed by HPLC chemimpex.com. The strong ultraviolet (UV) absorbance of the fluorenylmethoxycarbonyl (Fmoc) group makes UV detection a highly effective and sensitive method for quantification. cat-online.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analysis. In this technique, the compound is separated on a nonpolar stationary phase (such as C18) using a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). The gradient elution, where the proportion of organic solvent is increased over time, is necessary to elute the relatively nonpolar, Fmoc-protected amino acid from the column in a reasonable time with good peak shape.

Table 1: Typical HPLC Parameters for Analysis of Fmoc-Amino Acids

ParameterTypical SpecificationPurpose
Column Reversed-Phase C18, C8Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic component for eluting the compound.
Gradient 5-95% Mobile Phase B over 20-30 minutesEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for typical column dimensions.
Detection UV Absorbance at ~265 nm and 301 nmThe Fmoc group has characteristic absorbance maxima allowing for sensitive detection.
Column Temp. 25-40 °CControls the viscosity of the mobile phase and can influence separation selectivity. nih.gov

While HPLC is sufficient for routine purity checks, more advanced methods may be required for resolving this compound from complex mixtures, such as those generated during combinatorial library synthesis or after challenging coupling reactions.

Supercritical Fluid Chromatography (SFC) is one such advanced technique. SFC uses a mobile phase composed of a supercritical fluid, most commonly carbon dioxide, mixed with a small amount of an organic modifier like methanol. nih.gov This method can offer faster separations and different selectivity compared to HPLC. For Nα-Fmoc protected amino acids, SFC on a chiral stationary phase has been shown to be effective for enantiomeric separations. nih.gov The technique's reliance on different physicochemical principles than RP-HPLC makes it a powerful orthogonal method for purity confirmation.

Two-dimensional liquid chromatography (2D-LC) is another powerful approach for analyzing highly complex samples. This technique involves subjecting a sample to two independent separation steps, often using columns with different selectivities (orthogonal separation). researchgate.net For instance, an initial separation could be based on hydrophobicity (RP-HPLC), with selected fractions then being transferred to a second dimension for separation based on a different property, such as shape selectivity on a different type of stationary phase.

Spectroscopic Characterization in Research Settings

Spectroscopic methods are indispensable for the structural confirmation of this compound, ensuring that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. A complete NMR analysis is essential to confirm the presence of all key functional groups and their connectivity in this compound.

While a specific spectrum for this compound is not publicly available, its expected ¹H NMR spectrum can be predicted based on the analysis of its structural components: Fmoc-Phe-OH chemicalbook.com, the Boc group, and the aminomethyl-substituted phenyl ring. The spectrum would show characteristic signals for the Fmoc group protons (typically between 7.3 and 7.9 ppm), the phenylalanine backbone protons (α-H and β-CH₂), the aromatic protons of the substituted phenyl ring, the methylene (B1212753) protons of the -CH₂NH- linker, and the nine equivalent protons of the tert-butyl group of the Boc protecting group (as a sharp singlet around 1.4 ppm).

Table 2: Predicted ¹H NMR Spectral Regions for this compound

Structural UnitProton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Fmoc Group Aromatic Protons7.30 - 7.90Multiplets
CH and CH₂4.20 - 4.40Multiplets
Phenylalanine α-CH~4.40Multiplet
β-CH₂~3.10Multiplet
Substituted Phenyl Aromatic Protons7.00 - 7.30Multiplets
-CH₂NHBoc -CH₂-~4.30Doublet
NH~5.00Broad Triplet
Boc (-C(CH₃)₃)~1.40Singlet

Note: Predicted shifts are based on analogous structures and can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis. The molecular formula for the compound is C₃₀H₃₂N₂O₆, corresponding to a monoisotopic mass of 516.2260 g/mol . chemimpex.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, as it typically keeps the parent molecule intact, allowing for accurate mass determination of the molecular ion, often observed as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio to a high degree of accuracy.

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the selected molecular ion. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation would include the loss of the protecting groups.

Table 3: Expected ESI-MS Fragmentation for this compound

IonDescription
[M+H]⁺ Protonated molecular ion.
[M-Boc+H]⁺ Loss of the Boc group (100 Da).
[M-Fmoc+H]⁺ Loss of the Fmoc group (222 Da).
[M-Boc-CO₂H+H]⁺ Loss of the Boc and carboxylic acid groups.
Fmoc-CH₂⁺ Fragment corresponding to part of the Fmoc group (m/z 179).

Enantiomeric Purity Determination Methods for D-Amino Acid Derivatives

For any application involving stereospecific recognition, confirming the enantiomeric purity of this compound is critical. It is essential to quantify the amount of the corresponding L-enantiomer present as an impurity. Several methods are available for this purpose.

Chiral HPLC: This is the most direct method for separating and quantifying enantiomers. It employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Quinine-based and other Cinchona alkaloid-based CSPs have proven effective for separating N-Fmoc protected amino acids. nih.gov The presence of the Fmoc group provides a strong chromophore for sensitive UV detection. cat-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This indirect method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral GC column. A more advanced version of this method involves hydrolyzing the sample in deuterated acid (e.g., DCl in D₂O). researchgate.netcat-online.com This technique allows for the differentiation between the D-amino acid originally present and any that may have formed via racemization during the hydrolysis step, as the latter will incorporate a deuterium (B1214612) label at the α-carbon. researchgate.netcat-online.com

Chiral Ligand-Exchange Chromatography: This is a specialized HPLC technique where a chiral selector, often a metal complex with a chiral ligand, is either added to the mobile phase or coated on the stationary phase. The enantiomers to be separated form transient diastereomeric complexes with the chiral selector, which have different stabilities and thus different retention times. researchgate.net

Advanced Mass Spectrometry Methods: Research-level methods for chiral distinction in the gas phase have been developed. One such technique, the kinetic method, involves forming trimeric copper(II)-bound complexes containing the analyte and a chiral reference ligand. The competitive fragmentation of these complexes upon collision-induced dissociation (CID) in a mass spectrometer shows a ratio of fragment ions that is dependent on the chirality of the analyte amino acid. acs.org

Future Directions and Emerging Research Avenues

Expansion into Novel Peptidomimetic Scaffolds and Chemical Probes

The structural features of Fmoc-D-Phe(3-CH2NHBoc)-OH make it an ideal candidate for the development of innovative peptidomimetic scaffolds. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved stability and bioavailability. The incorporation of this non-natural amino acid can introduce conformational constraints and new interaction points within a peptide sequence, leading to scaffolds with enhanced receptor affinity and selectivity.

Furthermore, the aminomethyl side chain, once deprotected, serves as a versatile handle for chemical modification. This allows for the attachment of various functional groups, including fluorescent dyes, biotin (B1667282) tags, or reactive moieties for covalent labeling. This adaptability is crucial for the development of chemical probes designed for optical imaging and the study of biological processes. These probes can be engineered to target specific enzymes, receptors, or other biomolecules, providing valuable tools for understanding complex biological systems.

High-Throughput Synthesis and Screening Applications for Drug Discovery Research

The compatibility of this compound with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols is a key advantage for its use in drug discovery. SPPS is the most common method for peptide synthesis, allowing for the efficient and controlled assembly of peptide chains. This compatibility facilitates the integration of this modified amino acid into high-throughput synthesis platforms.

High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify potential drug candidates. By incorporating this compound into peptide libraries, researchers can systematically explore a vast chemical space to discover novel ligands for therapeutic targets. The unique structural and functional properties imparted by this amino acid can lead to the identification of "hits" with improved pharmacological profiles compared to their natural peptide counterparts.

Parameter Description
Scaffold Diversity The incorporation of this compound allows for the creation of a wide array of peptidomimetic structures with diverse conformational properties.
Functionalization The protected aminomethyl group provides a site for post-synthetic modification, enabling the attachment of various functional moieties.
Compatibility The compound is fully compatible with established Fmoc-based solid-phase peptide synthesis protocols, facilitating its use in automated synthesizers.
Screening Potential Peptide libraries containing this modified amino acid can be screened using high-throughput methods to identify compounds with desired biological activities.

Integration with Advanced Materials Science and Nanotechnology for Functional Systems

The application of peptides and peptidomimetics extends beyond medicine into the realm of materials science and nanotechnology. Peptide-based materials are of great interest due to their biocompatibility, biodegradability, and the ability to be functionalized. The self-assembly of peptides and peptidomimetics can lead to the formation of well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels.

The incorporation of this compound into peptide sequences can influence the self-assembly process, leading to the formation of novel nanomaterials with unique properties. These materials have potential applications in tissue engineering, where they can serve as scaffolds that mimic the extracellular matrix and support cell growth. They can also be utilized in drug delivery systems, where the material can be designed to release a therapeutic agent in a controlled manner.

Theoretical and Computational Advances in Peptide and Peptidomimetic Design

Computational methods are becoming increasingly vital in the design and optimization of peptides and peptidomimetics. Molecular modeling and simulation techniques can be used to predict the three-dimensional structure of peptides containing this compound and to understand how this modification influences their conformation and interaction with biological targets.

Q & A

Q. What is the recommended synthetic route for Fmoc-D-Phe(3-CH₂NHBoc)-OH?

The synthesis typically involves sequential protection of the amino and side-chain functional groups. First, the benzylamine side chain at the 3-position of phenylalanine is protected with a tert-butoxycarbonyl (Boc) group. The α-amino group is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-Cl in a water/acetone mixture with Na₂CO₃ as a base. After Boc deprotection (e.g., using TFA/CH₂Cl₂), the product is purified via automated flash chromatography to isolate the target compound .

Q. What solvent systems are optimal for dissolving Fmoc-D-Phe(3-CH₂NHBoc)-OH during peptide synthesis?

The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents like DMF or DMSO (100 mg/mL) with sonication. For solid-phase peptide synthesis, pre-dissolving in DMF and adjusting the solvent-to-resin ratio ensures efficient coupling. Avoid prolonged exposure to moisture to prevent premature hydrolysis of the Boc group .

Q. How should Fmoc-D-Phe(3-CH₂NHBoc)-OH be stored to ensure stability?

Store lyophilized powder at -20°C under anhydrous conditions, preferably with desiccants. Reconstituted solutions in DMF/DMSO should be aliquoted to avoid freeze-thaw cycles. Long-term storage (>1 month) requires -80°C to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of Fmoc-D-Phe(3-CH₂NHBoc)-OH in solid-phase peptide synthesis?

Coupling efficiency depends on activating agents and reaction pH. Use HATU or PyBOP with DIEA (2–4 eq) in DMF to activate the carboxyl group. Monitor pH (ideally 8–9) to prevent side reactions. Double couplings (30–60 minutes each) and Kaiser testing ensure complete incorporation. Pre-swell resin in DCM to enhance solvent accessibility .

Q. What strategies prevent premature deprotection of the Boc group during peptide elongation?

The Boc group is acid-labile but stable under standard Fmoc deprotection conditions (20% piperidine/DMF). Avoid using TFA or strong acids during coupling steps. If acidic reagents are necessary, limit exposure time (<5 minutes) and neutralize with DIEA immediately after .

Q. How do side-chain modifications influence the conformational stability of peptides containing Fmoc-D-Phe(3-CH₂NHBoc)-OH?

The bulky Boc-protected side chain introduces steric hindrance, which can stabilize β-turn structures or disrupt α-helix formation. Circular dichroism (CD) and NMR analysis are recommended to assess backbone conformation. Compare with unmodified D-Phe analogs to isolate steric effects .

Q. What analytical techniques are most effective for characterizing Fmoc-D-Phe(3-CH₂NHBoc)-OH and its peptide derivatives?

  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%).
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (expected [M+H]⁺ ~527.6 g/mol).
  • NMR: ¹H and ¹³C NMR in DMSO-d₆ verify stereochemistry and Boc/Fmoc integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.